2-(4,6-Dimethylpyridin-2-yl)ethanol
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Overview
Description
2-(4,6-Dimethylpyridin-2-yl)ethanol is a chemical compound with the molecular formula C₉H₁₃NO. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 6 positions of the pyridine ring and an ethanol group at the 2 position. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethylpyridin-2-yl)ethanol typically involves the alkylation of 4,6-dimethyl-2-pyridinol with an appropriate alkylating agent. One common method is the reaction of 4,6-dimethyl-2-pyridinol with ethylene oxide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethylpyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: 2-(4,6-Dimethylpyridin-2-yl)acetaldehyde or 2-(4,6-Dimethylpyridin-2-yl)acetone.
Reduction: 2-(4,6-Dimethylpyridin-2-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,6-Dimethylpyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyridin-2-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethanol group can form hydrogen bonds with biological targets, while the pyridine ring can participate in π-π interactions and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Dimethylpyridin-2-yl)ethane: Lacks the hydroxyl group, making it less polar.
2-(4,6-Dimethylpyridin-2-yl)acetaldehyde: Contains an aldehyde group instead of a hydroxyl group.
2-(4,6-Dimethylpyridin-2-yl)acetone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
2-(4,6-Dimethylpyridin-2-yl)ethanol is unique due to the presence of both the hydroxyl group and the dimethyl-substituted pyridine ring. This combination of functional groups imparts specific chemical reactivity and physical properties, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-(4,6-dimethylpyridin-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-5-8(2)10-9(6-7)3-4-11/h5-6,11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQPCTUALPFOSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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